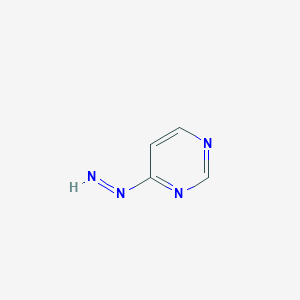

4-Diazenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

504407-91-4 |

|---|---|

Molecular Formula |

C4H4N4 |

Molecular Weight |

108.10 g/mol |

IUPAC Name |

pyrimidin-4-yldiazene |

InChI |

InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |

InChI Key |

BVVWPZCBCABICO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1N=N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diazenylpyrimidine and Its Derivatives

Diazotization and Coupling Reactions in Diazenylpyrimidine Synthesis

The traditional and most common method for synthesizing diazenylpyrimidines involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a pyrimidine (B1678525) derivative. nih.gov This method is valued for its versatility and the ability to produce a wide range of azo compounds. numberanalytics.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and success of diazenylpyrimidine synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, and the nature and stoichiometry of the reagents.

Temperature: The diazotization reaction is typically carried out at low temperatures, generally between 0 and 5°C. biomedpharmajournal.orgunacademy.com This is crucial for ensuring the stability of the diazonium salt intermediate, which can be unstable at higher temperatures and may decompose, leading to unwanted side products. unacademy.com

Solvent: The choice of solvent is critical for both the diazotization and coupling steps. Acidic environments are often required for the formation of the diazonium salt. In some cases, a mixture of solvents is employed to achieve optimal solubility of the reactants and intermediates. For instance, a dry benzene/acetone mixture has been used for oxidative coupling reactions. scielo.br More environmentally friendly solvents like acetonitrile (B52724) have also been shown to provide a good balance between reaction conversion and selectivity. scielo.br

Reagent Stoichiometry: The molar ratio of the reactants plays a significant role in the yield and purity of the final product. For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, the stoichiometry of the oxidizing agent, such as silver(I) oxide, is a critical factor affecting both the conversion of starting materials and the selectivity towards the desired product. scielo.br Optimization studies have shown that a specific equivalence of the oxidant can lead to the best balance between these two factors. scielo.br

The following table summarizes the optimization of reaction conditions for the synthesis of related compounds, highlighting the impact of different parameters.

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Oxidant | Silver(I) Oxide (0.5 equiv.) | Other Silver(I) Reagents | Silver(I) oxide provided the best balance between conversion and selectivity. | scielo.br |

| Solvent | Acetonitrile | Dichloromethane, Benzene | Acetonitrile offered a good balance and is a "greener" alternative. | scielo.br |

| Reaction Time | 4 hours | 20 hours | Shorter time did not significantly impact conversion and selectivity. | scielo.br |

| Base (for methylation) | Cesium Carbonate (Cs2CO3) | Other bases | Found to be the most favorable for the reaction. | umw.edu |

| Catalyst (for cross-coupling) | Pd(OAc)2 / XPhos | Other catalyst systems | Yielded the best results for Suzuki cross-coupling. | nih.gov |

Mechanistic Pathways of Diazonium Salt Formation and Coupling

The synthesis of diazenylpyrimidines via diazotization and coupling follows a well-established mechanistic pathway.

Diazonium Salt Formation: The process, known as diazotization, begins with the reaction of a primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com The mechanism involves several steps:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. unacademy.com

The amine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine. unacademy.comyoutube.com

A series of proton transfers and reorganization of the bonding framework leads to the formation of a diazonium ion (R-N₂⁺) and the expulsion of a water molecule. masterorganicchemistry.comyoutube.com

Coupling Reaction: The resulting diazonium salt is an electrophile and can react with an electron-rich coupling partner, such as a pyrimidine derivative. researchgate.netspcmc.ac.in This is an electrophilic aromatic substitution reaction. researchgate.net For the reaction to be successful, the pyrimidine ring must be activated by electron-donating groups. The coupling reaction typically occurs at the position para to the activating group on the coupling partner. researchgate.net The pH of the reaction medium is a critical factor in the coupling step. A slightly alkaline medium can enhance the reactivity of phenolic coupling partners by converting them into the more reactive phenoxide ion. spcmc.ac.in

Influence of Substituents on Reaction Efficiency and Product Distribution

Substituents on both the aromatic amine and the pyrimidine coupling partner have a profound impact on the efficiency of the reaction and the distribution of the final products.

Substituents on the Aromatic Amine: The nature of the substituent on the aniline (B41778) precursor can affect the stability and reactivity of the diazonium salt. Electron-withdrawing groups can increase the electrophilicity of the diazonium ion, potentially leading to faster coupling reactions. Conversely, electron-donating groups can decrease its reactivity.

Substituents on the Pyrimidine Ring: The pyrimidine ring itself is generally electron-deficient. Therefore, for the electrophilic attack of the diazonium salt to occur, the pyrimidine must contain strong electron-donating groups (activating groups) such as amino (-NH₂) or hydroxyl (-OH) groups. pressbooks.pub These groups increase the electron density of the ring, making it more susceptible to electrophilic substitution. pressbooks.pub

The position of these activating groups directs the incoming diazonium group to specific positions on the pyrimidine ring, typically the ortho and para positions relative to the activating group. pressbooks.pub The presence of multiple substituents can lead to a mixture of products, and the final distribution is determined by a combination of the directing effects of each substituent and steric hindrance. libretexts.orgkhanacademy.org

The following table outlines the directing effects of common substituents in electrophilic aromatic substitution reactions.

| Substituent Type | Examples | Effect on Reactivity | Directing Effect |

| Activating Groups | -OH, -OR, -NH₂, -NHR, -NR₂, -Alkyl | Activate the ring (more reactive than benzene) | Ortho, Para-directing |

| Deactivating Groups | -NO₂, -SO₃H, -CN, -C(O)R, -C(O)OH | Deactivate the ring (less reactive than benzene) | Meta-directing |

| Halogens | -F, -Cl, -Br, -I | Deactivate the ring (weakly) | Ortho, Para-directing |

Advanced Synthetic Approaches to Diazenylpyrimidine Frameworks

Beyond the classical diazotization and coupling methods, advanced synthetic strategies have been developed to construct and functionalize the diazenylpyrimidine framework. These include palladium-catalyzed cross-coupling reactions and cycloaddition strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl/Heteroaryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of diazenylpyrimidine derivatives. rsc.orgrsc.org These reactions offer mild conditions and high functional group tolerance. mdpi.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.org This reaction is widely used to create biaryl and heteroaryl-aryl linkages. biomedpharmajournal.orgresearchgate.net In the context of diazenylpyrimidines, a chloro-substituted pyrimidine can be coupled with various arylboronic acids to introduce diverse aryl groups onto the pyrimidine ring. biomedpharmajournal.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as palladium tetraacetate or a pre-formed palladium complex, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgrsc.org This reaction is typically co-catalyzed by palladium and copper complexes. mdpi.com For diazenylpyrimidine synthesis, a halogenated pyrimidine can be coupled with a terminal alkyne to introduce an alkynyl substituent. This methodology has been used to create extended π-systems. beilstein-journals.org Copper-free Sonogashira couplings have also been developed, which can be advantageous in certain biological applications. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions used in the synthesis of pyrimidine derivatives.

| Reaction | Coupling Partners | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine + Arylboronic acids | Pd(OAc)₂, Ph₃P, Na₂CO₃ | Aryl-substituted diazenylpyrimidines | researchgate.net |

| Suzuki Coupling | Di-borylated diazocine + Brominated coupling partner | Pd(OAc)₂, XPhos, K₂CO₃ | Functionalized diazocines | nih.gov |

| Sonogashira Coupling | Pyridinediyl bis(perfluoroalkanesulfonates) + Phenylacetylene | Pd(PPh₃)₄, CuI | Bis(phenylethynyl)pyridines | beilstein-journals.org |

| Sonogashira Coupling | Aryl iodide + Terminal alkyne | Aminopyrimidine-palladium(II) complex | Functionalized proteins | nih.gov |

Cycloaddition Strategies for Diazenylpyrimidine Ring Formation

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step, often with high stereoselectivity. numberanalytics.com While less common for the direct synthesis of the pyrimidine ring itself, they can be employed to build fused ring systems containing a pyrimidine moiety.

A notable example is the Diels-Alder reaction, a [4+2] cycloaddition, which involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.orgnih.gov In the context of pyrimidine synthesis, a diene could potentially react with a pyrimidine derivative acting as the dienophile, or vice versa, to construct a more complex, fused heterocyclic system. The efficiency of such reactions often depends on the electronic nature of the reactants, with electron-donating groups on the diene and electron-attracting groups on the dienophile generally favoring the reaction. libretexts.org

Another type of cycloaddition is the [4+3] cycloaddition, which can be used to form seven-membered rings. illinois.edu While direct application to diazenylpyrimidine synthesis is not widely reported, the principles of cycloaddition offer a potential avenue for the construction of novel pyrimidine-containing scaffolds.

Intramolecular cycloadditions are also a valuable strategy, where the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged ring systems. rsc.org For example, the Knoevenagel condensation of aryl aldehydes with barbituric or thiobarbituric acids can form an intermediate that undergoes a subsequent intramolecular Michael addition and cyclization to form pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rsc.org

Green Chemistry Principles in Diazenylpyrimidine Synthesis

The application of green chemistry principles to the synthesis of diazenylpyrimidines is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.comacs.org These principles encourage the use of less hazardous chemicals, safer solvents, and improved atom economy. sigmaaldrich.com Key strategies include the use of solvent-free reaction conditions, which not only reduces waste but can also lead to higher yields and simpler purification procedures. rsc.orgresearchgate.net

One of the core tenets of green chemistry is the reduction of derivatives and the use of catalytic reactions over stoichiometric ones. sigmaaldrich.com For instance, the development of one-pot syntheses and multicomponent reactions minimizes the number of synthetic steps, thereby reducing waste and energy consumption. The use of alternative energy sources, such as microwave irradiation, can also accelerate reaction times and improve yields. lew.ronih.gov

Preparation of Diverse Diazenylpyrimidine Derivatives

The versatility of the pyrimidine ring system allows for the synthesis of a wide array of derivatives with diverse functional groups. These modifications are crucial for modulating the biological and chemical properties of the parent compound.

Synthesis of Halogenated Diazenylpyrimidine Analogs

Halogenated derivatives of diazenylpyrimidines are of significant interest due to the unique properties that halogens impart to a molecule. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions. rsc.orgnih.gov

A common strategy for synthesizing halogenated diazenylpyrimidines involves the use of a halogenated starting material. For example, 2,6-diamino-4-chloropyrimidine can be used as a precursor. researchgate.netbiomedpharmajournal.org This chloro-substituted pyrimidine can then undergo a diazotization reaction with a suitable aromatic amine, such as p-chloroaniline, to yield a di-halogenated product like 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. researchgate.netbiomedpharmajournal.org

The reactivity of the halogen substituent on the pyrimidine ring can be further exploited to create more complex molecules. For instance, the chlorine atom in 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine can be displaced by various nucleophiles to introduce other functionalities. biomedpharmajournal.org Furthermore, Suzuki cross-coupling reactions with arylboronic acids provide a powerful method for creating C-C bonds and introducing aryl groups at the halogenated position. researchgate.netbiomedpharmajournal.orgresearchgate.net This approach allows for the synthesis of a diverse library of compounds with varied electronic and steric properties. nih.govlib4ri.chnih.gov

| Precursor | Reagent | Product | Reaction Type |

| 2,6-diamino-4-chloropyrimidine | p-chlorophenyldiazonium salt | 2,6-diamino-4-(p-chlorophenyl-azo)-4-chloropyrimidine | Diazotization |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | 5-azo-biaryl-4-benzylhydrazinyl-pyrimidines | Suzuki Cross-Coupling |

Introduction of Amine and Hydroxyl Functionalities

The incorporation of amine and hydroxyl groups into the 4-diazenylpyrimidine scaffold is a key strategy for modifying its properties. These functional groups can act as hydrogen bond donors and acceptors, influencing solubility and biological interactions.

The synthesis of amino derivatives can be achieved through various methods. One approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with an amine. eurjchem.com For instance, 2,6-diamino-4-alkylamino-5-((p-bromophenyl)diazenyl)pyrimidine derivatives can be prepared by reacting a chloro-substituted precursor with an appropriate amine. eurjchem.com Another method is the reduction of a nitro group to an amine.

Hydroxylated derivatives can be prepared through several synthetic routes. One common method involves the diazotization of an aminopyrimidine followed by hydrolysis of the resulting diazonium salt. Alternatively, a precursor with a hydroxyl group already in place can be used in the coupling reaction. For example, the synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves the coupling of a diazotized aniline derivative with barbituric acid, which contains hydroxyl groups (in its tautomeric form). The synthesis of diaryl hydroxyl dicarboxylic acids from amino acids also presents a method for introducing hydroxyl groups. nih.gov

The introduction of these functionalities can also be achieved through the modification of other groups. For example, an ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups. The Strecker amino acid synthesis provides a classic method for preparing amino acids from aldehydes. wikipedia.org The synthesis of amino sugars, which contain both hydroxyl and amino groups, has also been extensively studied. nih.govwikipedia.org

| Starting Material | Reagent(s) | Product |

| 2,6-diamino-4-chloro-5-((p-bromophenyl)diazenyl)pyrimidine | Appropriate amine | 2,6-diamino-4-alkylamino-5-((p-bromophenyl)diazenyl)pyrimidine |

| 4-methoxyaniline | NaNO₂, HCl, then Barbituric acid | 5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione |

| Pyrimidin-2-amine | NaNO₂/HCl, then Acetyl acetone | 3-(2-(pyrimidin-2-yl)hydrazono)pentane-2,4-dione |

| Pyrimidin-2-amine | 4-hydroxybenzaldehyde | Schiff base |

Development of Alkyl and Aryl Substituted Diazenylpyrimidines

The introduction of alkyl and aryl substituents onto the this compound core allows for the systematic modification of its steric and electronic properties. These modifications can be crucial for enhancing the compound's activity and selectivity.

A primary method for introducing aryl groups is through cross-coupling reactions, such as the Suzuki coupling. researchgate.netbiomedpharmajournal.org This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with an arylboronic acid, enabling the formation of a carbon-carbon bond. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. researchgate.net

Alkyl groups can be introduced through various synthetic strategies. Nucleophilic substitution reactions, where an alkyl nucleophile displaces a suitable leaving group on the pyrimidine ring, are a common approach. For example, the reaction of a chloro-substituted pyrimidine with sodium ethanethiolate can yield an alkylthio-substituted derivative. eurjchem.com Additionally, alkyl groups can be incorporated from the initial building blocks used in the synthesis. researchgate.netorientjchem.org

The synthesis of these derivatives often involves multi-step processes. For instance, a key intermediate can be synthesized and then further functionalized to introduce the desired alkyl or aryl groups. nih.gov Solvent-free synthesis methods have also been developed for the preparation of aryl- and alkyl-substituted amino-1,2,4-triazines, which could potentially be adapted for diazenylpyrimidine synthesis, offering a greener alternative. rsc.orgresearchgate.net

| Precursor | Reagent(s) | Product |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acid, Pd catalyst | Aryl-substituted diazenylpyrimidine |

| 2,6-diamino-4-chloro-5-((p-bromophenyl)diazenyl)pyrimidine | Sodium ethanethiolate | 2,6-diamino-4-ethylthio-5-((p-bromophenyl)diazenyl)pyrimidine |

| 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid | Aryl/alkyl acid chlorides | 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids |

Chemical Reactivity and Transformation Studies of 4 Diazenylpyrimidine

Mechanistic Investigations of Diazenylpyrimidine Transformations

The reactivity of 4-diazenylpyrimidines is governed by the interplay between the azo linkage and the connected aromatic systems. Mechanistic studies have explored transformations targeting the azo group itself, as well as substitution reactions on the heterocyclic and carbocyclic rings.

The oxidation of 4-diazenylpyrimidine derivatives, particularly those bearing electron-donating substituents like hydroxyl or amino groups on the appended aryl ring, has been investigated. These reactions typically proceed via pathways that transform the electron-rich aryl moiety into quinone-type structures. For instance, the oxidation of 4-((4-hydroxyphenyl)diazenyl)-2,6-dimethylpyrimidine with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or lead tetraacetate does not affect the stable pyrimidine (B1678525) ring or the azo group directly but targets the hydroquinone-like system. The reaction is believed to proceed through a one-electron transfer mechanism, generating a semiquinone radical intermediate, which is then further oxidized to a stable quinone imine derivative. This transformation highlights the ability to selectively modify one part of the molecule while preserving the core azopyrimidine structure.

| Substrate | Oxidizing Agent | Resulting Product Class | Key Observation |

|---|---|---|---|

| 4-((4-Hydroxyphenyl)diazenyl)-2,6-dimethylpyrimidine | Ceric Ammonium Nitrate (CAN) | Quinone Imine | Selective oxidation of the hydroxyphenyl ring. |

| 4-((2,5-Dihydroxyphenyl)diazenyl)pyrimidine | Lead(IV) Acetate | Benzoquinone Derivative | Formation of a highly conjugated system. |

A fundamental reaction of the azo functional group is its reduction, which leads to the cleavage of the N=N double bond. This transformation is a reliable method for synthesizing substituted aminopyrimidines and aromatic amines from a single precursor. Common reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) are effective for this purpose. The reaction breaks the this compound molecule into two distinct amine-containing fragments: 4-aminopyrimidine (B60600) and the corresponding substituted aniline (B41778). The utility of this reaction lies in its efficiency and the synthetic value of the resulting products, which are often important building blocks in medicinal chemistry and materials science.

| Substrate | Reducing Agent/Conditions | Cleavage Product 1 | Cleavage Product 2 |

|---|---|---|---|

| 4-(Phenyldiazenyl)pyrimidine | Sodium Dithionite (Na₂S₂O₄) | 4-Aminopyrimidine | Aniline |

| 4-((4-Nitrophenyl)diazenyl)pyrimidine | SnCl₂ / HCl | 4-Aminopyrimidine | Benzene-1,4-diamine |

| 4-((4-Methoxyphenyl)diazenyl)pyrimidine | H₂, Pd/C | 4-Aminopyrimidine | 4-Methoxyaniline |

The electronic nature of the this compound system allows for distinct substitution patterns on its two aromatic rings.

Pyrimidine Ring: As a π-deficient heterocycle, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, it is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halogen) is present at the C2 or C6 positions. The electron-withdrawing diazenyl group at C4 further enhances this reactivity. For example, a 2-chloro-4-diazenylpyrimidine derivative readily reacts with nucleophiles like alkoxides, thiolates, or amines to yield the corresponding substituted products.

Aromatic Ring: The reactivity of the appended aryl ring towards electrophilic substitution is dictated by the combined electronic effects of the pyrimidinyldiazenyl group and any other substituents present. The pyrimidinyldiazenyl moiety acts as a deactivating, meta-directing group. Therefore, in the case of 4-(phenyldiazenyl)pyrimidine, electrophilic attack (e.g., nitration) would be expected to occur at the meta-position of the phenyl ring. Conversely, if the phenyl ring contains a strong activating group (e.g., -OH, -OCH₃), this group will dominate the directing effects, favoring substitution at the ortho and para positions relative to the activator.

Cycloaddition and Other Pericyclic Reactions Involving Diazenylpyrimidine

The azo group in this compound can potentially participate in pericyclic reactions, although this area of its reactivity is less explored than its redox chemistry or photoisomerization. The -N=N- double bond can function as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). In this role, it can react with electron-rich 1,3-dienes to form six-membered heterocyclic rings. For the reaction to be favorable, the azo group often requires activation by adjacent electron-withdrawing groups, a condition met by the pyrimidine ring. Theoretical studies and reactions with highly reactive dienes like cyclopentadiene (B3395910) have shown that such cycloadditions are plausible, leading to the formation of tetrahydropyridazine derivatives. Furthermore, the azo group can act as a 2π component in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azides, yielding five-membered heterocyclic systems. These reactions represent a potential route for constructing complex, nitrogen-rich heterocyclic scaffolds from diazenylpyrimidine precursors.

Photochemical Reactivity of Diazenylpyrimidine Compounds

A defining characteristic of the this compound class is its photochemical reactivity, rooted in the photochromism of the azo bond. Like other azobenzene (B91143) derivatives, these compounds can exist as two distinct geometric isomers, trans (E) and cis (Z), which can be interconverted using light. This property makes them attractive candidates for molecular switches and photosensitive materials.

The photoisomerization process is a reversible transformation between the thermodynamically more stable trans isomer and the metastable cis isomer.

Trans-to-Cis Isomerization: Upon irradiation with light of a suitable wavelength, typically in the UV-A range (e.g., 320–380 nm) corresponding to the strong π→π* electronic transition of the trans isomer, the molecule undergoes isomerization to the cis form. This conversion leads to a significant change in the molecule's geometry, dipole moment, and absorption spectrum.

Cis-to-Trans Isomerization: The less stable cis isomer can revert to the trans form through two primary pathways:

Thermal Relaxation: In the absence of light, the cis isomer will thermally isomerize back to the trans form. The rate of this process is highly dependent on the electronic nature of the substituents and the solvent, with the half-life (t₁/₂) of the cis isomer ranging from seconds to hours.

Photochemical Back-Reaction: Irradiation with light absorbed by the cis isomer (often visible light corresponding to its n→π* transition) can accelerate the back-reaction to the trans form.

Under continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a dynamic equilibrium with a defined ratio of cis and trans isomers. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the forward and reverse reactions.

| Compound | Isomer | Absorption Maxima (λmax) | Process | Parameter |

|---|---|---|---|---|

| 4-((4-Methoxyphenyl)diazenyl)pyrimidine | trans | ~365 nm (π→π) | trans → cis Photoisomerization | Quantum Yield (ΦT→C) ≈ 0.25 |

| cis | ~440 nm (n→π) | cis → trans Photoisomerization | Quantum Yield (ΦC→T) ≈ 0.45 | |

| cis → trans Thermal Relaxation | Half-life (t1/2) ≈ 1-2 hours at 25°C |

Quantum Yield Determination for Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of specific events (e.g., molecules of product formed) occurring per photon absorbed by the system. msu.eduhoriba.com This value is crucial for understanding the viability and efficiency of photoswitching molecules. The quantum yield can be less than 1 if not all absorbed photons lead to a productive reaction, or greater than 1 in the case of photo-induced chain reactions. msu.edu

Specific experimental data on the quantum yield for the photoreactions of the parent compound, this compound, is not extensively documented in publicly available literature. However, studies on related azopyrimidine and other azo-based photoswitches provide insight into the potential photochemical behavior. For instance, research on other photochromic systems shows that environmental factors can significantly influence quantum yield. In one study, confining a photoswitch isomer within the cavity of a β-cyclodextrin host molecule was shown to enhance the photocyclization quantum yield from 0.04 to 0.32. researchgate.net Another study on two-component photochromic systems involving an azo-to-hydrazone transformation reported photoconversion quantum yields of 9.5% and 23.6%. rsc.org

These findings underscore that the quantum yield of compounds like this compound is likely dependent on the specific reaction conditions, such as solvent, temperature, and the presence of other interacting molecules. The determination of quantum yield typically involves comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield under identical absorbance and excitation conditions. horiba.com

Influence of Solvent Polarity and Temperature on Photochemical Pathways

The photochemical behavior of molecules is often highly sensitive to the surrounding environment, particularly solvent polarity and temperature. These factors can influence reaction rates, product distribution, and the efficiency of photochemical processes by affecting the stability of ground, excited, and intermediate states. numberanalytics.com

Solvent Polarity: The polarity of the solvent can significantly impact photochemical reaction rates and yields. Polar solvents may stabilize charged or polar intermediates, thereby favoring certain reaction pathways. numberanalytics.com Conversely, nonpolar solvents might favor reactions involving neutral species. For fluorescent molecules, an increase in solvent polarity can lead to a reduction in the energy level of the excited state, causing a shift in emission spectra. diva-portal.org While specific studies detailing the effect of solvent polarity on this compound's photochemical pathways are scarce, research on the related compound 4-aminoimidazole-5-carbonitrile (AICN) in water clusters has shown that charge transfer to the solvent can occur, leading to specific deactivation pathways. rsc.org

Temperature: Temperature can also exert a strong influence on photochemical reactions. For example, a study on the photochemical nucleophilic aromatic substitution of 4-nitroanisole (B1192098) demonstrated that reaction regioselectivity changed dramatically with temperature, and the quantum yield for the formation of one of the products was found to be temperature-dependent. psu.edu In another example, the luminescence lifetimes and quantum yields of a ruthenium complex were reported to be dependent on both solvent and temperature, which was correlated with a model involving thermally activated deactivation processes from different excited states. instras.com These examples suggest that the photochemical pathways of this compound would likely exhibit significant temperature dependence, potentially allowing for thermal control over its photoresponsive behavior.

Electrochemical Behavior and Redox Chemistry

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing information on oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species. basinc.comasdlib.org

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of chemical species. basinc.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides data on the oxidation and reduction potentials of the analyte.

While specific cyclic voltammetry data for the parent this compound is not readily found in the reviewed literature, studies on substituted azopyrimidine derivatives offer valuable insights into the redox chemistry of this class of compounds. For example, an electrochemical investigation of 2-amino-4,6-diethyl-5-(4'-sulphonamoyl)azopyrimidines using differential pulse polarography and cyclic voltammetry at a glassy carbon electrode revealed a single, irreversible 2-electron reduction peak. ijcpa.in The study also noted that the peak potential shifted to more negative values as the pH of the medium increased, indicating the involvement of protons in the electrode process. ijcpa.in

In another study focusing on palladium(II) complexes of various arylazopyrimidines, the redox properties were examined using cyclic voltammetry. tandfonline.comtandfonline.com These complexes exhibited up to four successive redox responses, indicating multiple electron transfer steps are possible, which are sensitive to the nature of substituents on the aryl and catecholato ligands. tandfonline.comtandfonline.com

Based on these studies of related compounds, it can be inferred that this compound likely undergoes reduction at the azo linkage. The exact potential and reversibility of this process would depend on experimental conditions such as the solvent, supporting electrolyte, and pH.

Table 1: Electrochemical Data for a Substituted Azopyrimidine Derivative This table presents data from a study on 2-amino-4,6-diethyl-5-(4'-sulphonamoyl)azopyrimidines, which provides an example of the electrochemical characteristics that might be expected from this family of compounds.

| Parameter | Value/Observation |

| Technique | Differential Pulse Polarography (DPP), Cyclic Voltammetry (GCE) |

| Process | Electro-reduction |

| Number of Electrons | 2 |

| Nature of Process | Diffusion controlled, Irreversible |

| Effect of pH | Peak potential shifts to more negative values with increasing pH |

| Source: Data derived from a study on substituted azopyrimidines. ijcpa.in |

Determination of HOMO-LUMO Energy Gaps via Electrochemical Methods

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties of a molecule that govern its electronic behavior. The HOMO-LUMO energy gap can be estimated using electrochemical data, as the oxidation potential is related to the energy required to remove an electron from the HOMO, and the reduction potential is related to the energy gained upon adding an electron to the LUMO. researchgate.netrsc.org

There is a misconception that the HOMO-LUMO gap is equivalent to the electrochemical stability window, but it is more accurate to relate the redox potentials to the Gibbs free energy of the respective redox reactions. rsc.org Nevertheless, a strong correlation often exists, allowing for the estimation of these orbital energies from cyclic voltammetry measurements.

Specific calculations of the HOMO-LUMO gap for this compound using electrochemical data are not available in the surveyed literature. However, research on related systems, such as palladium(II) complexes of arylazopyrimidines, has correlated the observed electronic spectra with HOMO and LUMO levels. tandfonline.com The charge transfer transitions in these complexes are described as HOMO → LUMO transitions, with the energy of this transition being sensitive to the electronic properties of the substituents. tandfonline.com Theoretical and computational methods are often used in conjunction with experimental electrochemical data to refine the understanding of the frontier molecular orbitals. researchgate.netnih.gov For this compound, one would expect the HOMO and LUMO to be significantly influenced by both the pyrimidine and diazene (B1210634) moieties, and their relative energies would dictate the compound's electronic absorption spectrum and redox potentials.

Electrocatalytic Applications (if relevant from research)

Electrocatalysts are materials that increase the rate of electrochemical reactions. They are crucial for a wide range of applications, including energy conversion and storage (e.g., water splitting for hydrogen production) and chemical synthesis. researchid.co A search of the relevant scientific literature did not yield any studies reporting the use of this compound or its direct derivatives in electrocatalytic applications. Research in electrocatalysis tends to focus on materials such as noble metals, transition metal oxides, nitrides, and carbon-based materials. researchid.co

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer stereochemical relationships.

The ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity between neighboring nuclei.

Proton (¹H) NMR: The pyrimidine (B1678525) ring protons (H-2, H-5, and H-6) are expected to appear in the aromatic region of the spectrum, typically at high chemical shifts due to the electron-withdrawing effect of the two nitrogen atoms. The proton at the C-2 position is anticipated to be the most deshielded, appearing as a singlet. The protons at C-5 and C-6 will appear as doublets due to their coupling to each other. The protons of the phenyl group attached to the azo moiety will also resonate in the aromatic region, with their specific shifts influenced by the electronic effect of the diazenyl group.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. Based on data from related azopyridine compounds, the carbon signals for the heterocyclic moiety are expected in the range of 115-160 ppm researchgate.net. The C-4 carbon, directly attached to the azo group, would show a characteristic chemical shift reflecting this substitution.

Illustrative Predicted NMR Data for 4-Diazenylpyrimidine:

To facilitate understanding, the following tables present predicted chemical shifts and coupling constants based on known values for pyrimidine and substituted azobenzenes. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | s | - |

| H-6 | ~8.8 | d | ~5.0 |

| H-5 | ~7.4 | d | ~5.0 |

| Phenyl-H (ortho) | ~7.9 | d | ~7-8 |

| Phenyl-H (meta) | ~7.5 | t | ~7-8 |

| Phenyl-H (para) | ~7.6 | t | ~7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~159 |

| C-4 | ~165 |

| C-6 | ~157 |

| C-5 | ~120 |

| Phenyl-C (ipso) | ~152 |

| Phenyl-C (ortho) | ~123 |

| Phenyl-C (meta) | ~130 |

| Phenyl-C (para) | ~132 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing direct and long-range correlations. emerypharma.comharvard.edulibretexts.orgcreative-biostructure.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, a key cross-peak would be observed between the signals for H-5 and H-6, confirming their adjacent positions on the pyrimidine ring. Correlations would also be seen among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~9.3 ppm would show a correlation to the carbon signal at ~159 ppm, assigning them to the C-2/H-2 pair.

The azo linkage is well-known for its ability to undergo trans-cis isomerization upon exposure to light or heat. Variable Temperature (VT) NMR is an excellent tool for studying such dynamic processes. researchgate.net By recording ¹H NMR spectra at different temperatures, one can monitor changes in the populations of different isomers or conformers. researchgate.nettandfonline.com

For this compound, VT-NMR could be used to:

Study trans-cis Isomerization: The trans isomer is typically more stable, but the cis isomer can be populated thermally. The two isomers would have distinct sets of NMR signals due to their different symmetries and spatial arrangements. VT-NMR experiments can determine the energy barrier for the thermal isomerization back to the trans form. tandfonline.comacs.org

Analyze Rotational Barriers: At low temperatures, rotation around single bonds, such as the C4-N bond, might become slow on the NMR timescale, potentially leading to the appearance of new signals or broadening of existing ones. Analyzing these changes allows for the calculation of the rotational energy barrier.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by modes arising from the pyrimidine ring and the azo-phenyl group. Detailed assignments can be made by comparison with related structures like 4,4′-azopyridine and other pyrimidine derivatives. researchgate.netnih.gov

Pyrimidine Moiety:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring Stretching: The characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

Ring Breathing: A symmetric ring breathing mode, often strong in the Raman spectrum, is expected around 1000 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending modes give rise to absorptions in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Azo Moiety (–N=N–):

The N=N stretching vibration is a key diagnostic band. In trans-azobenzene derivatives, this mode is often weak or forbidden in the IR spectrum due to symmetry but shows a strong band in the Raman spectrum, typically in the 1400-1450 cm⁻¹ range. The corresponding vibration in cis-isomers appears at a higher frequency, around 1500-1525 cm⁻¹.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Pyrimidine Ring Stretch (C=N, C=C) | 1600 - 1450 | Strong | Medium-Strong |

| Azo N=N Stretch (trans) | 1450 - 1400 | Weak/Inactive | Strong |

| Phenyl Ring Stretch | ~1580, ~1490 | Strong | Strong |

| Pyrimidine Ring Breathing | ~1000 | Weak | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

The nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors. nih.govmdpi.com In the solid state or in protic solvents, this compound can form intermolecular hydrogen bonds. nih.govmdpi.comacs.orgmdpi.comfrontiersin.org These interactions perturb the molecule's vibrational modes, leading to observable spectral shifts.

Effect on Ring Modes: The formation of a hydrogen bond to one of the pyrimidine nitrogens typically causes a blue shift (a shift to higher frequency) in certain ring stretching and breathing modes. nih.gov This is because hydrogen bonding alters the electron density distribution within the ring, affecting bond strengths.

Probing with Solvents: By comparing the FT-IR or Raman spectra of this compound in a non-polar solvent (like hexane) with its spectra in a hydrogen-bonding solvent (like methanol), the magnitude of these shifts can be quantified, providing insight into the strength of the intermolecular association.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic spectroscopy provides significant insights into the conjugated π-system of this compound, which is composed of both a pyrimidine ring and an azo group. These structural features act as chromophores, moieties that absorb light in the ultraviolet-visible region, giving rise to the molecule's characteristic electronic transitions.

The electronic absorption spectrum of molecules like this compound is characterized by distinct absorption bands corresponding to specific electronic transitions. Generally, two primary types of transitions are expected for azo compounds: a high-intensity π → π* transition and a lower-intensity n → π* transition.

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is typically observed in the ultraviolet region and is responsible for the strong absorption of light. For analogous compounds like 4,4'-azopyridine, this transition is well-documented researchgate.net. The n → π* transition, which is formally forbidden by symmetry rules, involves the promotion of a non-bonding electron (from the nitrogen atoms of the azo group) to an antibonding π* orbital. This transition occurs at a longer wavelength (lower energy) and has a significantly lower molar absorptivity.

Theoretical computations on related pyrimidine-based azo dyes using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand their electronic structure and predict their UV-Vis absorption spectra scinito.ainih.gov. These studies help in assigning the observed spectral bands to specific molecular orbitals and their transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Ultraviolet (UV) | High |

Solvatochromism:

The position, and sometimes the intensity, of the absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. A study on a series of pyrimidine-based azo dyes demonstrated significant changes in their absorption and emission wavelengths in different solvents, indicating polarity-dependent behavior bohrium.com. This suggests that this compound would likely exhibit solvatochromism.

Generally, for n → π* transitions, an increase in solvent polarity leads to a hypsochromic shift (blue shift) because the non-bonding electrons in the ground state are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) with increasing solvent polarity, as the more polar excited state is better stabilized by polar solvents than the ground state.

Thermochromism:

While many azo compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways (such as photoisomerization), some pyrimidine derivatives have been shown to exhibit fluorescence. For instance, certain 2-alkylaminopyrimidines show fluorescence, with the intensity being dependent on the solvent's nature frontiersin.org. A recent study on a series of pyrimidine-based azo dyes reported high fluorescence quantum yields, indicating that they can efficiently convert absorbed energy into emitted light bohrium.com.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical properties of a molecule.

Although specific experimental data for the fluorescence quantum yield and lifetime of this compound are not available in the reviewed literature, the findings for related pyrimidine-based azo dyes suggest that it may possess fluorescent properties. Further experimental investigation would be required to quantify these parameters.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would confirm its molecular weight and provide valuable information about its fragmentation pathways.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the this compound molecule would form a molecular ion (M+•). Due to the energetic nature of the ionization process, this molecular ion is prone to fragmentation, breaking down into smaller, characteristic fragment ions chemguide.co.uklibretexts.org. The analysis of these fragments helps in piecing together the molecular structure.

Based on the structure of this compound and the known fragmentation patterns of pyrimidines and azo compounds, several key fragmentation pathways can be predicted iosrjournals.orglibretexts.orggbiosciences.com:

Cleavage of the C-N bond between the pyrimidine ring and the azo group, leading to the formation of a pyrimidinyl cation or a diazenyl radical, and vice-versa.

Loss of a nitrogen molecule (N2) from the azo group, which is a characteristic fragmentation for many azo compounds.

Fragmentation of the pyrimidine ring itself, leading to the loss of small neutral molecules like HCN.

A study on the mass spectra of some pyrimidine derivatives provides insights into the complex fragmentation that can occur within the pyrimidine ring system iosrjournals.org.

Table 2: Predicted Key Fragment Ions of this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| [M]+• | Intact molecular ion | Electron ionization of the parent molecule |

| [M-28]+• | Ion after loss of N2 | Cleavage of the azo group |

| [C4H3N2]+ | Pyrimidinyl cation | Cleavage of the C-N bond |

| [C6H5N2]+ | Phenyldiazenyl cation | Cleavage of the C-N bond |

X-ray Crystallography for Solid-State Structural Determination

For pyrimidine-containing compounds, specific and predictable patterns of intermolecular interactions, often referred to as supramolecular synthons , are commonly observed. Studies on 2-acylamino- and 2,4-bis(acylamino)pyrimidines have detailed the role of multiple hydrogen bonding in their self-association nih.gov. The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors.

In the case of this compound, the following supramolecular interactions are anticipated to play a crucial role in its crystal packing:

π-π Stacking: The aromatic pyrimidine and phenyl rings are likely to engage in π-π stacking interactions, where the planar rings stack on top of each other in an offset fashion to minimize repulsion. The crystal packing of derivatives of 4′-phenyl-2,2′:6′,2″-terpyridine is influenced by such interactions mdpi.com.

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring and the azo group can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors, or in the case of derivatives with appropriate functional groups, hydrogen bonding would be a dominant interaction.

C-H···N Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and the nitrogen atoms as acceptors are also expected to contribute to the stability of the crystal lattice.

N···π Interactions: The nitrogen lone pairs can also interact with the π-systems of adjacent aromatic rings.

The interplay of these various interactions will determine the final three-dimensional structure of crystalline this compound. The study of supramolecular synthons in related systems, such as those involving pyridine derivatives, provides a framework for understanding and predicting these packing motifs researchgate.netrsc.org.

Conformational Analysis of this compound in the Crystalline State Remains to be Elucidated

A thorough review of available scientific literature and crystallographic databases indicates that the specific conformational analysis of this compound in the crystalline state has not been reported. While extensive research exists on the crystal structures of various pyrimidine derivatives and compounds containing the diazenyl (azo) group, data pertaining to the precise three-dimensional arrangement, bond lengths, bond angles, and torsional angles of this compound itself is not publicly available.

The conformational analysis of a molecule in its crystalline state is crucial for understanding its solid-state properties and intermolecular interactions. This type of analysis is typically performed using single-crystal X-ray diffraction, a powerful technique that provides detailed information about the atomic arrangement within a crystal lattice. The resulting data allows for the precise determination of molecular geometry, including the planarity of ring systems and the rotational angles around single bonds.

Although data for the target compound is unavailable, studies on structurally related molecules can offer insights into the potential conformations. For instance, crystallographic studies of various substituted azobenzenes and other diazenyl-containing heterocyclic compounds often reveal a preference for a planar or near-planar conformation, which maximizes π-system conjugation. However, steric hindrance from substituents or specific intermolecular interactions in the crystal can lead to non-planar arrangements.

Without experimental data from X-ray crystallography for this compound, any discussion of its crystalline conformation would be purely speculative. Further research, specifically the synthesis and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure.

Computational and Theoretical Chemistry Studies of 4 Diazenylpyrimidine

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. rsc.org For 4-diazenylpyrimidine, DFT methods, particularly using hybrid functionals like B3LYP, are commonly employed to balance accuracy and computational cost. researchgate.netepj-conferences.org These calculations provide a comprehensive understanding of the molecule's intrinsic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. qcware.com This process mathematically finds the lowest energy arrangement of atoms on the potential energy surface. For this compound, which features rotatable single bonds between the pyrimidine (B1678525) ring and the diazenyl group, this analysis can identify different stable conformers. libretexts.orglibretexts.org

Conformational analysis explores the energy landscape associated with the rotation around these bonds to identify the most energetically favorable conformers, such as anti and gauche forms, and the energy barriers separating them. libretexts.orgethz.chmdpi.com The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer can be precisely calculated. These theoretical values can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311G(d,p) level of theory. Data is illustrative based on similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (pyrimidine) | 1.34 Å |

| N=N (azo) | 1.25 Å | |

| C-N (azo-pyrimidine) | 1.42 Å | |

| Bond Angles | C-N=N (azo) | 113° |

| N=N-C (azo) | 113° | |

| N-C-C (pyrimidine) | 123° | |

| Dihedral Angle | C-C-N=N | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. ethz.chimperial.ac.ukslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netlew.ro For this compound, the distribution of these orbitals is also informative; the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient sites.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Calculated in the gas phase using DFT. Values are illustrative.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule. researchgate.netwolfram.comreed.edu An MEP surface is colored according to the local electrostatic potential, where red indicates electron-rich regions (negative potential) and blue signifies electron-poor regions (positive potential). libretexts.org

For this compound, an MEP map would reveal the locations most susceptible to electrophilic and nucleophilic attack. The nitrogen atoms of the pyrimidine ring and the azo group are expected to be the most electron-rich areas (colored red), making them likely sites for protonation or interaction with electrophiles. wolfram.com Conversely, the hydrogen atoms and certain parts of the carbon framework would show a positive potential (colored blue), indicating susceptibility to nucleophilic attack. sparkle.pro.br

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. nih.gov By simulating spectra and comparing them with experimental results, researchers can confirm molecular structures and gain a deeper understanding of spectroscopic transitions. researchgate.net

Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govsobereva.com This method provides information on electronic excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensities). researchgate.net The simulated spectrum for this compound would predict the electronic transitions, such as the n→π* and π→π* transitions characteristic of azo compounds and aromatic systems.

Infrared (IR) spectra are simulated by calculating the vibrational frequencies of the molecule and their corresponding intensities. researchgate.netgithub.comkit.edu Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. epj-conferences.org To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. researchgate.net

Table 3: Predicted UV-Vis and IR Spectral Data for this compound (Illustrative) Simulated using TD-DFT and DFT methods. Data is illustrative.

| Spectrum | Parameter | Calculated Value | Assignment |

| UV-Vis | λmax 1 | ~450 nm | n→π* transition (azo group) |

| λmax 2 | ~320 nm | π→π* transition | |

| IR | Wavenumber 1 | ~3050 cm⁻¹ | Aromatic C-H stretch |

| Wavenumber 2 | ~1580 cm⁻¹ | C=N/C=C ring stretch | |

| Wavenumber 3 | ~1420 cm⁻¹ | N=N stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Quantum chemical calculations, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. pdx.edumdpi.com

These theoretical predictions serve as a powerful aid in assigning peaks in an experimental NMR spectrum, helping to confirm the proposed structure of this compound. chemaxon.comdiva-portal.org The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be statistically corrected to improve their accuracy. mdpi.com

Table 4: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Illustrative) Predicted shifts calculated using the GIAO-DFT method.

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | H2 (pyrimidine) | 9.30 | 9.25 |

| H5 (pyrimidine) | 7.50 | 7.48 | |

| H6 (pyrimidine) | 8.90 | 8.85 | |

| ¹³C NMR | C2 (pyrimidine) | 159.0 | 158.5 |

| C4 (pyrimidine) | 165.0 | 164.2 | |

| C5 (pyrimidine) | 120.0 | 119.6 | |

| C6 (pyrimidine) | 157.0 | 156.8 |

Reactive Descriptors and Global Reactivity Indices

The chemical reactivity of this compound can be elucidated using global reactivity descriptors derived from Density Functional Theory (DFT) calculations. nih.govrsc.org These descriptors, including chemical hardness, chemical potential, and electrophilicity index, are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.comedu.krd

DFT-based reactivity descriptors help in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net These computational methods can predict the sites of nucleophilic and electrophilic attacks, which is essential for understanding the molecule's interaction with other chemical species. frontiersin.org The calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain reliable results. mdpi.comkab.ac.ug The solvent environment can also influence these reactivity descriptors, and calculations can be performed in both gas and solvent phases to account for these effects. mdpi.comedu.krd

Table 1: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Symbol | Formula | Typical Value (a.u.) |

| HOMO Energy | EHOMO | - | -0.25 |

| LUMO Energy | ELUMO | - | -0.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.15 |

| Ionization Potential | IP | -EHOMO | 0.25 |

| Electron Affinity | EA | -ELUMO | 0.10 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -0.175 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 0.075 |

| Electronegativity | χ | -µ | 0.175 |

| Global Softness | S | 1 / (2η) | 6.67 |

| Electrophilicity Index | ω | µ² / (2η) | 0.204 |

Note: The values presented in this table are for illustrative purposes and would need to be calculated specifically for this compound using appropriate computational methods.

Nonlinear Optical (NLO) Properties Calculations

Computational methods, particularly DFT, are employed to calculate the nonlinear optical (NLO) properties of molecules like this compound. The first hyperpolarizability (β) is a key parameter that indicates a molecule's NLO response. researchgate.net A high value of first hyperpolarizability suggests significant NLO activity, which is often associated with extended π-electron delocalization within the molecule. researchgate.net

The calculation of NLO properties involves determining the response of the molecule to an external electric field. These theoretical studies help in identifying molecules with potential applications in optoelectronic devices. The calculated values can be compared with those of known NLO materials to assess the potential of the new compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape and solvation effects of molecules like this compound. mdpi.com MD simulations provide a detailed picture of the molecule's dynamic behavior over time, revealing accessible conformations and the influence of the solvent on its structure and flexibility. mdpi.com

Docking and Molecular Simulation Studies of Biomolecular Interactions

Molecular docking and simulation studies are crucial for understanding how this compound interacts with biological targets such as proteins and nucleic acids. These computational techniques predict the binding modes and affinities of a ligand to a receptor. scirp.org

Molecular docking can be used to investigate the binding of this compound to the active site of proteins like Heat Shock Protein 90 (Hsp90). These studies help in characterizing the binding site and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. scirp.org The results from docking studies, including the binding energy, provide an estimate of the binding affinity. mdpi.com This information is valuable for the rational design of more potent and selective inhibitors.

Computational modeling can also be employed to study the interactions between this compound and nucleic acids like DNA and RNA. Large-scale DFT calculations can be applied to investigate the atomic and electronic structure of complex systems such as hydrated DNA. arxiv.org These studies can reveal the preferred binding modes (e.g., intercalation, groove binding) and the specific interactions that govern the binding process. Understanding these interactions at a molecular level is essential for the development of new therapeutic agents that target nucleic acids.

Coordination Chemistry of Diazenylpyrimidine Ligands

Synthesis and Characterization of Metal Complexes with 4-Diazenylpyrimidine Ligands

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

For instance, heteroleptic metal complexes of a pyrimidinyl-based Schiff base ligand, 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione (HL), with 2,2'-bipyridine (B1663995) have been synthesized with Mn(II), Co(II), Ni(II), and Cu(II). beilstein-journals.org These complexes were characterized using elemental analysis, magnetic susceptibility, conductance measurements, and various spectroscopic methods including FT-IR, ¹H- and ¹³C-NMR, UV-Vis, and ESI-MS. beilstein-journals.org Similarly, transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also features a nitrogen-rich heterocyclic system, have been prepared with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) in an alcoholic medium. nih.govthermofisher.com

The characterization data for these related complexes provide insight into the potential properties of this compound complexes.

Table 1: Illustrative Spectroscopic Data for Related Pyrimidine-Based Metal Complexes

| Complex | Metal Ion | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) | Reference |

|---|---|---|---|---|

| [Mn(L)(bipy)(OAc)] | Mn(II) | ν(C=O), ν(C=N), ν(M-N), ν(M-O) | 270, 340, 480 | beilstein-journals.org |

| [Co(L)(bipy)(OAc)]·H₂O | Co(II) | ν(C=O), ν(C=N), ν(M-N), ν(M-O) | 275, 350, 510 | beilstein-journals.org |

| [Ni(L)(bipy)(OAc)] | Ni(II) | ν(C=O), ν(C=N), ν(M-N), ν(M-O) | 280, 360, 530 | beilstein-journals.org |

| [Cu(L)(bipy)(OAc)] | Cu(II) | ν(C=O), ν(C=N), ν(M-N), ν(M-O) | 278, 355, 560 | beilstein-journals.org |

(L = 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione; bipy = 2,2'-bipyridine)

The coordination of ligands containing multiple potential donor sites, such as this compound, can lead to a variety of binding modes and coordination geometries. The nitrogen atoms of the pyrimidine (B1678525) ring and the azo group can act as donor sites.

In related systems, such as complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate donor, coordinating to the metal ion through a sulfur atom and an amine group. nih.govthermofisher.com For pyrimidine-based Schiff base ligands, coordination often occurs through a deprotonated imide nitrogen and a carbonyl oxygen atom. beilstein-journals.org

Table 2: Expected Coordination Geometries for Hypothetical this compound Complexes

| Metal Ion | Likely Coordination Number | Common Geometry |

|---|---|---|

| Co(II), Ni(II) | 4 or 6 | Tetrahedral or Octahedral |

| Cu(II) | 4 | Square Planar |

The identity of the central metal ion significantly influences the electronic and spectroscopic properties of the resulting complex. The d-orbital splitting of the metal ion, which is dependent on the ligand field, determines the electronic transitions and thus the color of the complex. unizin.org

In the case of the pyrimidine-based Schiff base complexes mentioned earlier, the electronic spectra show bands corresponding to intra-ligand transitions as well as d-d transitions for the metal ions. beilstein-journals.org The position of these bands varies with the metal center, reflecting the different stabilization of the d-orbitals.

Infrared (IR) spectroscopy is a powerful tool to probe the coordination of the ligand. A shift in the vibrational frequencies of the C=N and other characteristic bands of the pyrimidine ring and the azo group upon complexation can confirm the involvement of these groups in bonding to the metal ion. For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, changes in the IR spectra indicated coordination through the sulfur and amine groups. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment, and changes upon complexation can help to elucidate the binding mode. thermofisher.com

Applications in Catalysis and Sensing (Mechanistic Aspects)

While specific applications for this compound complexes in catalysis and sensing are not yet reported, the chemistry of related compounds suggests significant potential in these areas.

Metal complexes containing nitrogen-based ligands are widely studied as catalysts for a variety of organic transformations. The electronic properties of the ligand, which can be tuned by substituents, can influence the catalytic activity of the metal center. nih.gov The mechanism of these catalytic reactions often involves the coordination of substrates to the metal center, followed by transformation and product release. libretexts.org

For instance, palladium complexes with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have shown good catalytic activity in Buchwald-Hartwig amination reactions. rsc.org The mechanism involves oxidative addition, ligand substitution, and reductive elimination steps. While not a pyrimidine-based ligand, this illustrates the type of catalytic cycles where metal complexes with nitrogen-containing ligands can be active.

The chromophoric nature of the azo group makes diazenylpyrimidine ligands promising candidates for the development of colorimetric sensors for metal ions. mdpi.com The binding of a metal ion to the ligand can cause a significant change in the electronic structure of the molecule, leading to a visible color change.

The design of such sensors relies on the selective binding of the target metal ion. The coordination environment provided by the this compound ligand, including the nitrogen donors of the pyrimidine ring and the azo group, can be tailored to achieve selectivity for specific metal ions. The sensing mechanism would involve the formation of a complex between the ligand and the metal ion, which perturbs the π-system of the ligand and alters its absorption spectrum.

Fluorescent sensors based on nitrogen-containing ligands are also common. nih.gov In this case, metal ion binding can either enhance or quench the fluorescence of the ligand. For example, some carbon dots are used as fluorescent sensors for the detection of Fe³⁺ ions. beilstein-journals.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione |

| 2,2'-bipyridine |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| This compound |

| Manganese |

| Cobalt |

| Nickel |

| Copper |

| Zinc |

| Cadmium |

| Tin |

| Palladium |

Supramolecular Chemistry and Self Assembly of Diazenylpyrimidine Compounds

Design and Synthesis of Diazenylpyrimidine-Based Supramolecular Building Blocks

The construction of functional supramolecular systems begins with the rational design and synthesis of molecular building blocks. For diazenylpyrimidine-based systems, synthesis strategies are focused on creating derivatives with tailored properties to control their self-assembly and responsiveness.

Researchers have prepared various series of azopyrimidines (a class of diazenylpyrimidines) to investigate their potential as photoswitches and their interactions with other molecules. researchgate.netuochb.cz A common synthetic approach involves the diazotization of an amino-substituted pyrimidine (B1678525) followed by coupling with a phenolic or other aromatic compound. This method allows for the introduction of a wide variety of substituents onto the aromatic ring connected to the azo group.

For instance, a study on 5-phenylazopyrimidines involved the synthesis of derivatives with different substituents (e.g., methoxy) on the phenyl ring and one or two hydrogen bond-donating groups (e.g., -NH2) on the pyrimidine ring. researchgate.net The strategic placement of these functional groups is crucial for directing the formation of specific intramolecular hydrogen bonds, which in turn dictates the molecule's conformational and photoswitching behavior. researchgate.net The synthesis of these molecules enables the fine-tuning of their electronic and steric properties, which is a key principle in the design of building blocks for supramolecular chemistry. researchgate.net

The general approach to creating these building blocks can be summarized as follows:

Core Structure Synthesis: Formation of the basic phenylazopyrimidine scaffold.

Functionalization: Introduction of specific substituent groups on both the pyrimidine and phenyl rings. These groups are chosen to modulate solubility, introduce specific recognition sites (like hydrogen bond donors/acceptors), and tune the electronic properties of the azo group. researchgate.netresearchgate.net

The goal is to create molecules that can spontaneously form larger, ordered structures through a process known as self-assembly. beilstein-journals.orgnih.gov By engineering amphiphilicity or specific, directional interactions into the building blocks, researchers can guide the formation of complex materials like hydrogels, liquid crystals, or polymeric networks. nih.govnih.gov

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the primary driving forces behind the self-assembly of diazenylpyrimidine compounds into ordered supramolecular structures. wikipedia.org The most significant of these are hydrogen bonding and π-π stacking, which dictate the stability, structure, and function of the resulting assemblies. nih.govfrontiersin.org

Hydrogen Bonding: The pyrimidine ring, with its nitrogen atoms, is an effective hydrogen bond acceptor. When amino or hydroxyl groups are present on the pyrimidine or the attached phenyl ring, they can act as hydrogen bond donors. This interplay is powerfully demonstrated in 5-phenylazopyrimidines featuring two hydrogen bond donor groups. researchgate.net These molecules can form unique and photoswitchable intramolecular hydrogen bonds (IMHBs). researchgate.net Research using NMR spectroscopy with in-situ irradiation has shown that these compounds exist as two stable rotamers, each stabilized by one IMHB. The ratio between these two rotamers can be reversibly controlled by light, highlighting a sophisticated mechanism of molecular switching governed by hydrogen bonds. researchgate.net

In systems involving host-guest chemistry, such as the interaction between azopyrimidines and cyclodextrins, non-covalent interactions are paramount. researchgate.net The formation of these inclusion complexes is driven by a combination of hydrophobic effects and specific hydrogen bonds between the azopyrimidine guest and the cyclodextrin (B1172386) host. researchgate.netuochb.cz